molecular formula C20H30N2O B4182228 1-(4-CYCLOHEXYLPIPERAZINO)-4-PHENYL-1-BUTANONE

1-(4-CYCLOHEXYLPIPERAZINO)-4-PHENYL-1-BUTANONE

Cat. No.: B4182228
M. Wt: 314.5 g/mol
InChI Key: DYCKZIOBENGQCS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(4-phenylbutanoyl)piperazine is a synthetic compound belonging to the piperazine class. Piperazines are a broad class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes a cyclohexyl group and a phenylbutanoyl moiety attached to the piperazine ring.

Preparation Methods

The synthesis of 1-(4-CYCLOHEXYLPIPERAZINO)-4-PHENYL-1-BUTANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of cyclohexylamine with 1,4-dichlorobutane to form 1-cyclohexylpiperazine. This intermediate is then reacted with 4-phenylbutanoyl chloride under basic conditions to yield the final product. Industrial production methods often employ similar routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .

Chemical Reactions Analysis

1-Cyclohexyl-4-(4-phenylbutanoyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclohexyl-4-(4-phenylbutanoyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-CYCLOHEXYLPIPERAZINO)-4-PHENYL-1-BUTANONE involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior. The compound’s structure allows it to bind to receptor sites and influence signal transduction pathways .

Comparison with Similar Compounds

1-Cyclohexyl-4-(4-phenylbutanoyl)piperazine can be compared to other piperazine derivatives, such as:

    1-Benzylpiperazine (BZP): Known for its stimulant effects, BZP has been used as a recreational drug.

    1-(3-Chlorophenyl)piperazine (mCPP): This compound is used as an intermediate in the synthesis of antidepressants.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often combined with BZP to mimic the effects of MDMA.

    1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45): Known for its opioid-like effects

1-Cyclohexyl-4-(4-phenylbutanoyl)piperazine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c23-20(13-7-10-18-8-3-1-4-9-18)22-16-14-21(15-17-22)19-11-5-2-6-12-19/h1,3-4,8-9,19H,2,5-7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCKZIOBENGQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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